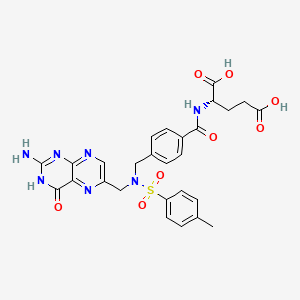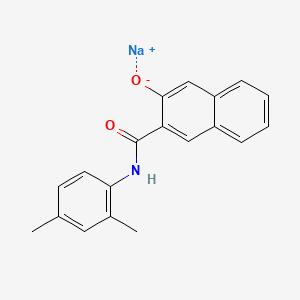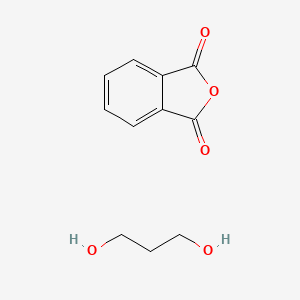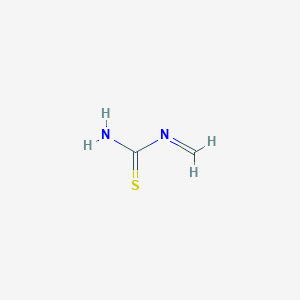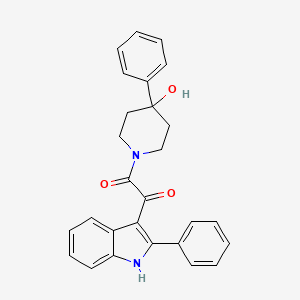![molecular formula C16H20N2O9 B14458718 Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 71388-55-1](/img/structure/B14458718.png)
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure includes a bicyclo[2.2.1]heptadiene core, which is functionalized with multiple ester and carbamate groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves several steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction between a diene and a dienophile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbamate groups can undergo hydrolysis, releasing active intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar bicyclic core but lacks the carbamate groups, making it less versatile in certain reactions.
Dimethyl 2,5-norbornadiene-2,3-dicarboxylate: Another related compound with a similar core structure but different functional groups, leading to different reactivity and applications.
2,3-Bis(methoxycarbonyl)norbornadiene: This compound also shares the bicyclic core but has different ester groups, affecting its chemical properties and uses.
The unique combination of ester and carbamate groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
71388-55-1 |
|---|---|
Molekularformel |
C16H20N2O9 |
Molekulargewicht |
384.34 g/mol |
IUPAC-Name |
dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20N2O9/c1-17-15(21)25-5-7-8(6-26-16(22)18-2)12-10(14(20)24-4)9(11(7)27-12)13(19)23-3/h11-12H,5-6H2,1-4H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
OXWFXQJESIVNCY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC1=C(C2C(=C(C1O2)C(=O)OC)C(=O)OC)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


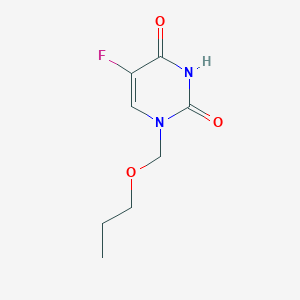
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
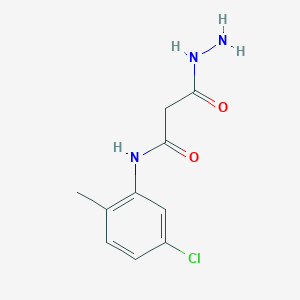

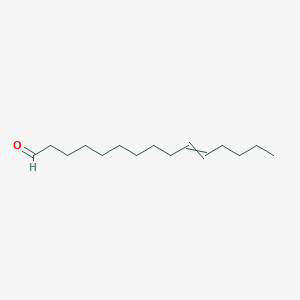
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

